molecular formula C10H10N2O3 B1482390 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid CAS No. 2098006-46-1

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid

Cat. No. B1482390
CAS RN: 2098006-46-1
M. Wt: 206.2 g/mol
InChI Key: AMMMETSQEKZWGY-UHFFFAOYSA-N
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Description

“3-(furan-3-yl)propanoic acid” is a chemical compound with the CAS Number: 90048-04-7 . It has a molecular weight of 140.14 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for “3-(furan-3-yl)propanoic acid” is 3-(3-furyl)propanoic acid . The InChI code for this compound is 1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .


Physical And Chemical Properties Analysis

The physical form of “3-(furan-3-yl)propanoic acid” is a powder . It has a melting point of 62-66 degrees Celsius . The molecular weight of this compound is 140.14 .

Scientific Research Applications

FPCA has been studied for its potential use in a variety of scientific research applications. FPCA has been studied for its ability to inhibit the growth of certain bacteria, fungi, and parasites. In addition, FPCA has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent. FPCA has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

FPCA has several advantages for use in laboratory experiments. FPCA is relatively inexpensive and easy to synthesize. In addition, FPCA has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, FPCA also has some limitations. FPCA is relatively unstable, making it difficult to store and transport. In addition, the mechanism of action of FPCA is not yet fully understood, making it difficult to predict the effects of FPCA on a given system.

Future Directions

The potential future directions for FPCA are numerous. FPCA could be further studied for its ability to inhibit the growth of certain bacteria, fungi, and parasites. In addition, FPCA could be studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. FPCA could also be studied for its potential use in the development of novel anti-inflammatory, anti-bacterial, and anti-cancer agents. Finally, FPCA could be studied for its potential use as a dietary supplement or food additive.

Safety and Hazards

The safety information for “3-(furan-3-yl)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMMETSQEKZWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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